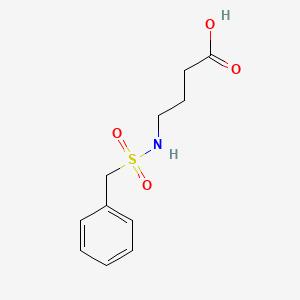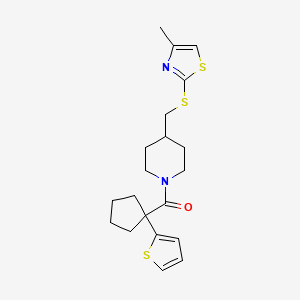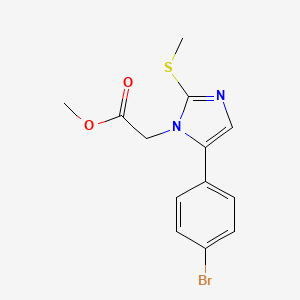
4-Phenylmethanesulfonylamino-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylmethanesulfonylamino-butyric acid (also known as PMB) is a chemical compound that has gained attention in the scientific community for its potential applications in research. PMB is a derivative of taurine and has been found to have various biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Chemical Properties
4-Phenylmethanesulfonylamino-butyric acid serves as an intermediate in the synthesis of various chemical compounds. Research has shown the improvement in the synthesis process of derivatives involving sulfonylation reactions, where such compounds were synthesized with high yield and efficiency. This has implications for the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Liang Wen-jun, 2007).
Antimicrobial Activity
Compounds derived from this compound have been explored for their antimicrobial properties. Novel cyclization of derivatives to pyrrolidin-2-ones demonstrated antimicrobial activity, with minimum inhibitory concentration values indicating effectiveness against certain microbes. This suggests the potential for developing new antimicrobial agents from this chemical base (M. Zareef, R. Iqbal, M. Arfan, 2008).
Optical and Material Applications
The synthesis of derivatives has also been linked to applications in optical materials. For instance, derivatives have been studied for their Langmuir-Blodgett monolayers, showing significant changes in electronic spectra upon exposure to acidic conditions, suggesting uses in pH sensors and other optical applications (Zhao, Akiyama, Liu, Nakanishi, 2000). Another study demonstrated the synthesis of extended π-conjugated materials based on derivatives for potential use in non-linear optics and as chromophores in advanced optical materials (P. Antony et al., 2019).
Synthetic Methodologies
Research into synthetic methodologies using this compound and its derivatives has contributed to the development of new synthetic routes and chemical transformations. These studies offer insights into more efficient and novel approaches to synthesizing complex molecules, which can be beneficial across a range of scientific and industrial applications (Xavier Guinchard, Yannick Vallée, Jean-Noël Denis, 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets
Mode of Action
It is likely that it interacts with its targets in a manner similar to other related compounds .
Biochemical Pathways
Related compounds have been found to affect various metabolic pathways
Pharmacokinetics
A related compound, 4-((l-valyl)oxy)butanoic acid, has been studied, and its pharmacokinetics following oral administration have been reported .
Result of Action
Related compounds have been found to have various effects, such as increasing γ-amino butyric acid uptake in both mouse and human astrocytes and neurons bearing the variants .
Action Environment
It is known that environmental factors can influence the action of related compounds .
properties
IUPAC Name |
4-(benzylsulfonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c13-11(14)7-4-8-12-17(15,16)9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIBSPZLEAODMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N~4~-(2-methylphenyl)-N~6~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2815216.png)
![2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B2815217.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2815218.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
![1-(5-(2-Bromobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2815220.png)
![1-[4-(Quinazolin-4-ylamino)phenyl]azetidin-2-one](/img/structure/B2815222.png)
![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2815223.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2815225.png)


![9-(4-Phenylpiperazino)-8-(phenylsulfonyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2815235.png)
